molecular formula C17H18Cl2N2O3S B492552 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine CAS No. 667912-01-8

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B492552
CAS No.: 667912-01-8
M. Wt: 401.3g/mol
InChI Key: NLTAKELARLJUBI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and methoxyphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the dichlorophenyl and methoxyphenylsulfonyl groups through nucleophilic substitution reactions. Key steps include:

    Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Dichlorophenyl Group: This step often involves the reaction of piperazine with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.

    Sulfonylation: The final step involves the sulfonylation of the intermediate with 3-methoxybenzenesulfonyl chloride, typically in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.

    Pathway Modulation: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

    1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical reactivity and biological activity.

    4-((3-Methoxyphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall pharmacological profile.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-2-4-15(12-14)25(22,23)21-9-7-20(8-10-21)13-5-6-16(18)17(19)11-13/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTAKELARLJUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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